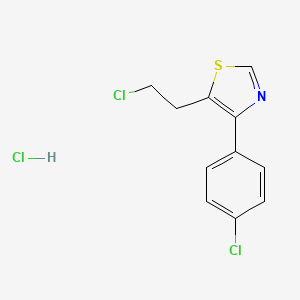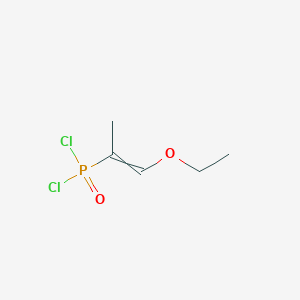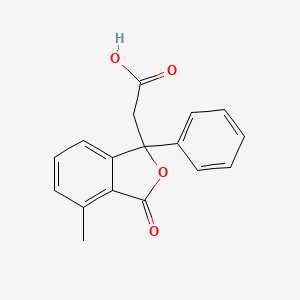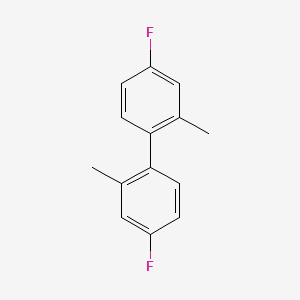
4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2. It consists of two benzene rings connected by a single bond, with two fluorine atoms and two methyl groups attached to the rings. This compound is part of the biphenyl family, known for its applications in various fields such as organic synthesis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors for better control and efficiency
Purification: Crystallization or chromatography to obtain high-purity product
Safety Measures: Proper handling of reagents and catalysts to ensure safety and minimize environmental impact
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of fluorine atoms, the compound can undergo electrophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without fluorine atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl derivatives without fluorine atoms.
Applications De Recherche Scientifique
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparaison Avec Des Composés Similaires
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
4,4’-Difluorobiphenyl: Lacks the methyl groups, leading to different reactivity and applications.
2,2’-Dimethylbiphenyl: Lacks the fluorine atoms, resulting in different chemical properties.
4,4’-Dichloro-2,2’-dimethyl-1,1’-biphenyl: Chlorine atoms instead of fluorine, affecting its reactivity and biological activity.
The uniqueness of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl lies in the combination of fluorine and methyl groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
31599-91-4 |
|---|---|
Formule moléculaire |
C14H12F2 |
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
4-fluoro-1-(4-fluoro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12F2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 |
Clé InChI |
HDKNGWUBDOQZMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
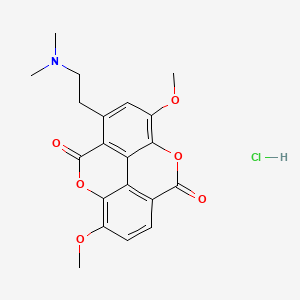
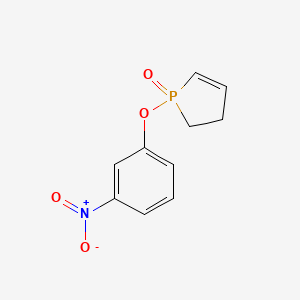
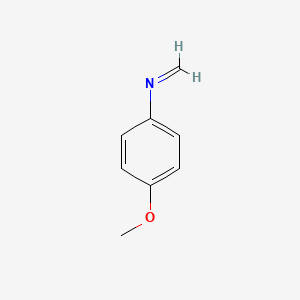
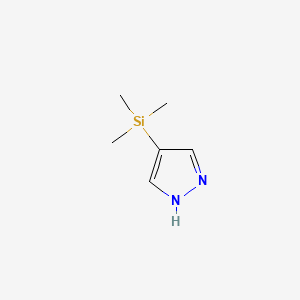

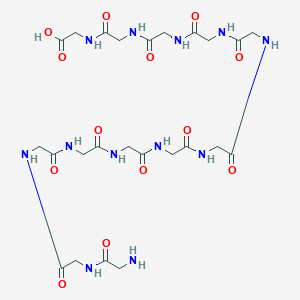
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
